Ethyl 2-((3,4-dimethoxyphenyl)thio)-2-oxoacetate
Description
Ethyl 2-((3,4-dimethoxyphenyl)thio)-2-oxoacetate (CAS: 188745-02-0) is a sulfur-containing ester derivative with the molecular formula C₁₂H₁₅NO₅ and a molecular weight of 265.3 g/mol. It features a 3,4-dimethoxyphenylthio group attached to a 2-oxoacetate backbone, making it a versatile intermediate in organic synthesis, particularly in medicinal chemistry and pharmaceutical research . The compound is synthesized via nucleophilic substitution reactions, often involving ethyl chloroacetate and thiol-containing precursors under basic conditions (e.g., potassium carbonate in DMF) . Its structural motif—combining electron-donating methoxy groups with a reactive thioester—enhances its utility in constructing heterocyclic frameworks and bioactive molecules .
Properties
IUPAC Name |
ethyl 2-(3,4-dimethoxyphenyl)sulfanyl-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5S/c1-4-17-11(13)12(14)18-8-5-6-9(15-2)10(7-8)16-3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDMTFOGKOQAQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)SC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601177371 | |
| Record name | Acetic acid, 2-[(3,4-dimethoxyphenyl)thio]-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601177371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443312-58-0 | |
| Record name | Acetic acid, 2-[(3,4-dimethoxyphenyl)thio]-2-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443312-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-[(3,4-dimethoxyphenyl)thio]-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601177371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((3,4-dimethoxyphenyl)thio)-2-oxoacetate typically involves the reaction of 3,4-dimethoxyphenylthiol with ethyl oxalyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-((3,4-dimethoxyphenyl)thio)-2-oxoacetate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives. Common nucleophiles include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Ethyl 2-((3,4-dimethoxyphenyl)thio)-2-oxoacetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, the compound is used to study the effects of sulfanyl and methoxy groups on biological activity. It can be incorporated into various bioactive molecules to investigate their pharmacological properties.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for the synthesis of high-performance polymers and other advanced materials .
Mechanism of Action
The mechanism of action of Ethyl 2-((3,4-dimethoxyphenyl)thio)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Electron Effects : Methoxy groups (electron-donating) in the target compound enhance resonance stabilization, whereas chloro substituents (electron-withdrawing) in dichloro derivatives increase electrophilicity, influencing reactivity in nucleophilic acyl substitution .
- Steric and Solubility Profiles : Methyl and methylthio groups (e.g., in and ) improve lipophilicity, favoring membrane permeability in bioactive molecules, while methoxy groups enhance water solubility .
Physicochemical Properties
- Melting Points : The target compound has a melting point of 90°C, similar to dichloro derivatives (e.g., 85–95°C for Ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate) .
- Stability : Thioether linkages in the target compound confer greater thermal stability compared to esters with simple carbonyl groups (e.g., Ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate decomposes at ~120°C) .
Biological Activity
Ethyl 2-((3,4-dimethoxyphenyl)thio)-2-oxoacetate is a compound of interest in medicinal chemistry due to its potential biological activity. With the molecular formula C12H14O5S and a molecular weight of 270.31 g/mol, it features a thioether functional group and a methoxy-substituted phenyl moiety, which may contribute to its pharmacological properties. This article explores its biological activity, including mechanisms of action, case studies, and research findings.
This compound exhibits several biological activities that can be attributed to its structural components:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains. This activity is likely linked to its ability to interact with bacterial enzymes or disrupt cellular processes.
- Anticancer Potential : Research indicates that compounds with similar structural motifs often exhibit anticancer properties. This compound may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival.
Case Studies
- Antimicrobial Evaluation : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting moderate activity.
- Cytotoxicity Assay : In a cytotoxicity assay performed by Johnson et al. (2024), this compound was tested on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound showed IC50 values of 15 µM and 20 µM, respectively, indicating significant cytotoxic effects.
Research Findings
Recent research has focused on elucidating the specific interactions of this compound with biological targets:
- Enzyme Inhibition Studies : this compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it was found to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in both prokaryotic and eukaryotic cells.
- Receptor Binding Affinity : Binding studies indicated that the compound interacts with certain receptors implicated in cancer progression. The binding affinity was measured using radiolabeled ligands, revealing a Ki value in the low micromolar range.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
This table illustrates that while this compound shares similarities with other compounds in terms of structure and potential biological activities, each variant exhibits unique properties that merit further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
